Molecular Weight and Heavy Atom Count vs. Furan Analog Defines Physicochemical Space Occupancy
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate has a molecular weight of 349.34 g·mol⁻¹ (C₂₀H₁₅NO₅) compared to 299.28 g·mol⁻¹ for the closest commercially listed structural analog, Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate (CAS 477500-33-7; C₁₆H₁₃NO₅) . The 50.06 Da increase corresponds to the replacement of a furan ring (C₄H₃O) with a benzofuran ring (C₈H₅O), adding four heavy atoms and one additional aromatic ring. This shifts the compound from fragment-like to lead-like property space (MW > 300). The target compound also carries 26 heavy atoms versus 22 for the furan analog—a direct consequence of its bis-benzofuran topology .
| Evidence Dimension | Molecular weight (MW) and heavy atom count (HAC) |
|---|---|
| Target Compound Data | MW = 349.34 g·mol⁻¹; HAC = 26; Molecular Formula = C₂₀H₁₅NO₅ |
| Comparator Or Baseline | Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate (CAS 477500-33-7): MW = 299.28 g·mol⁻¹; HAC = 22; Molecular Formula = C₁₆H₁₃NO₅ |
| Quantified Difference | ΔMW = +50.06 Da (+16.7%); ΔHAC = +4 heavy atoms (+18.2%); +1 additional aromatic ring |
| Conditions | Calculated from molecular formula; data sourced from vendor technical datasheets and ChemSrc database |
Why This Matters
This MW difference places the target compound in a distinct physicochemical space that affects membrane permeability prediction (rule-of-five compliance), HPLC retention time, and compatibility with downstream fragment-based screening libraries.
